Dihydronootkatone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20489-53-6 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(4R,4aS,6R,8aS)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15+/m1/s1 |
InChI Key |
NMALGKNZYKRHCE-CXTNEJHOSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@H]2[C@]1(C[C@@H](CC2)C(=C)C)C |
Canonical SMILES |
CC1CC(=O)CC2C1(CC(CC2)C(=C)C)C |
density |
0.975-0.988 |
physical_description |
Colourless liquid; Citrus like green aroma |
solubility |
Soluble in ethers, fats; Very slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for Dihydronootkatone
Chemoenzymatic and Biocatalytic Syntheses of Dihydronootkatone and its Analogues
The pursuit of sustainable and efficient methods for the production of high-value chemical compounds has driven significant research into chemoenzymatic and biocatalytic approaches. These strategies offer numerous advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. In the context of this compound and its analogues, these methodologies are pivotal in achieving stereochemically defined products, which is crucial for their biological activity.
Microbial Biotransformation Pathways
Microbial biotransformation has emerged as a powerful tool for the synthesis of complex natural products and their derivatives. This approach leverages the metabolic machinery of microorganisms to perform specific chemical conversions, often with high regio- and stereoselectivity. The production of this compound and its direct precursor, nootkatone (B190431), has been a focal point of such research, primarily utilizing the abundant natural precursor, (+)-valencene.
Valencene (B1682129), a sesquiterpene found in citrus fruits, is the primary natural precursor for the biotechnological production of nootkatone, which can subsequently be converted to this compound. nih.govhw.ac.uk The biotransformation of valencene to nootkatone involves the allylic oxidation of the valencene molecule. hw.ac.uk Various microorganisms, including fungi, bacteria, and microalgae, have been shown to catalyze this transformation. nih.gov For instance, the biotransformation of (+)-valencene to (+)-nootkatone has been reported using fungi such as Phanerochaete chrysosporium and Botrytis cinerea, as well as bacteria like Enterobacter sp. nih.gov Microalgae, such as Chlorella fusca, also possess the capability to transform (+)-valencene into (+)-nootkatone. nih.gov The efficiency of this bioconversion can vary significantly depending on the microbial strain and culture conditions.
The enzymatic machinery responsible for the biotransformation of valencene primarily involves oxidative enzymes. Key among these are Cytochrome P450 monooxygenases (CYPs), laccases, and lipoxygenases. nih.gov
Cytochrome P450 Monooxygenases (CYPs) are a superfamily of heme-containing enzymes that catalyze a wide range of oxidation reactions. mdpi.com In the biosynthesis of nootkatone from valencene, CYPs play a crucial role in hydroxylating the valencene molecule to form nootkatol, which is then further oxidized to nootkatone. nih.govhw.ac.uk For example, the CYP109B1 from Bacillus subtilis can catalyze the oxidation of (+)-valencene to produce both nootkatol and (+)-nootkatone. nih.gov Plant-derived CYPs, such as CYP71D55 from Hyoscyamus muticus and CYP71AV8 from chicory, have also been identified and characterized for their ability to oxidize (+)-valencene. nih.gov Protein engineering of CYPs, through techniques like directed evolution and rational design, has been employed to enhance their catalytic efficiency, substrate specificity, and stability for industrial applications. mdpi.compreprints.org
Laccases are multicopper oxidases that can also mediate the oxidation of various substrates. nih.gov Laccases from Botrytis cinerea have been reported to achieve a high yield of nootkatone from valencene. nih.gov These enzymes are considered "green" biocatalysts due to their use of molecular oxygen as an oxidant and the production of water as the only byproduct. nih.govrsc.org
Lipoxygenases are another class of enzymes implicated in the biotransformation of valencene. While less commonly cited in the direct synthesis of nootkatone compared to CYPs, their oxidative capabilities make them relevant enzymes in the broader context of terpenoid functionalization.
The following table summarizes the microbial biotransformation of (+)-valencene to (+)-nootkatone by various microorganisms and the key enzymes involved.
| Microorganism/Enzyme System | Precursor | Product | Maximum Yield | Reference |
| Enterobacter sp. | (+)-Valencene | (+)-Nootkatone | 12% | nih.gov |
| Laccases from Botrytis cinerea | (+)-Valencene | (+)-Nootkatone | 1296 mg/L | nih.gov |
| Mucor species | (+)-Valencene | (+)-Nootkatone | 82% (328 mg/L) | nih.gov |
| Engineered Pseudomonas putida (expressing P450cam) | (+)-Valencene | (+)-Nootkatone | - | researchgate.net |
| Engineered Bacillus megaterium (expressing P450BM-3) | (+)-Valencene | (+)-Nootkatone | - | researchgate.net |
| Yarrowia lipolytica | (+)-Valencene | (+)-Nootkatone | - | researchgate.netnih.gov |
The use of whole-cell systems as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification steps and the intrinsic presence of necessary cofactors and their regeneration systems. nih.govnih.gov Whole-cell biocatalysis has been successfully applied to the bioconversion of (+)-valencene to (+)-nootkatone using various microorganisms like Yarrowia lipolytica. researchgate.net The protective environment of the cell can also enhance enzyme stability. mdpi.com
Semi-Synthetic Routes from Natural Precursors
An alternative and more cost-effective semi-synthetic route starts from (–)-β-pinene, a readily available natural compound. A patented process describes the conversion of (–)-β-pinene to nopinone, which is then further elaborated through a series of reactions to yield nootkatone and its derivatives. google.comgoogle.com This synthesis is noted for being shorter, less expensive, and having a higher yield compared to other synthetic schemes. google.com The conversion of nootkatone to 1,10-dihydronootkatone can then be achieved through selective hydrogenation.
Structural Modification and Derivatization Techniques
The eremophilane (B1244597) skeleton of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives. These modifications are primarily aimed at altering the molecule's polarity, steric bulk, and electronic properties to enhance its interaction with biological targets.
Chemical Functionalization and Ring System Modifications
The chemical functionalization of this compound often involves targeting the A-ring ketone and the isopropenyl side chain. Stereoselective synthesis strategies are crucial in modifying the core structure to produce derivatives with desired biological activities. google.comlsu.edu One common approach involves the catalytic hydrogenation of the endocyclic double bond of nootkatone to yield this compound. Further modifications can then be introduced.
Ring expansion of the cyclohexanone A-ring is a potential strategy to create novel analogs. While not yet specifically reported for this compound, methodologies for the ring expansion of cyclic ketones, such as through visible light-mediated photocatalysis, offer a potential avenue for creating macrolactones and other expanded ring systems. This could lead to derivatives with altered conformational flexibility and potentially new biological activities.
Functionalization of the A-ring can also be achieved through alpha-alkylation or alpha-halogenation of the enolate derived from the ketone. These modifications can influence the molecule's lipophilicity and its ability to participate in hydrogen bonding, which are critical factors for biological activity.
Synthesis of this compound Derivatives (e.g., Dihydroxythis compound, Hydroxythis compound)
The introduction of hydroxyl groups into the this compound scaffold is a key strategy to increase polarity and potentially enhance biological activity. While specific synthetic routes to dihydroxythis compound and hydroxythis compound are not extensively detailed in publicly available literature, general methods for the hydroxylation of sesquiterpenes can be applied.
The synthesis of hydroxylated eremophilane sesquiterpenes often involves the use of oxidizing agents to introduce hydroxyl groups at various positions on the carbon skeleton. nih.gov For instance, allylic oxidation can introduce a hydroxyl group on the isopropenyl side chain. Epoxidation of the double bond followed by ring-opening can also lead to dihydroxylated derivatives.
Furthermore, microbial transformations present a promising approach for the stereoselective hydroxylation of terpenoids. Certain fungi and bacteria possess cytochrome P450 monooxygenases that can introduce hydroxyl groups at specific and otherwise difficult-to-access positions on the molecule. This biocatalytic approach offers a greener and often more selective alternative to traditional chemical methods.
Targeted Analog Synthesis for Biological Efficacy Enhancement
The synthesis of targeted this compound analogs is primarily driven by the goal of enhancing their biological efficacy, particularly as insect repellents and insecticides. google.comnih.gov Research has shown that even minor structural modifications can lead to significant changes in activity.
For instance, the reduction of the double bond in nootkatone to form this compound has been shown to increase its repellency against certain insects. nih.gov This suggests that the saturation of the C1-C10 bond plays a role in the molecule's interaction with insect olfactory receptors or other target sites.
Structure-activity relationship (SAR) studies are crucial in guiding the targeted synthesis of new analogs. By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for optimal efficacy. For example, the synthesis and testing of a series of ester or ether derivatives of the potential hydroxylated forms of this compound could reveal important insights into the steric and electronic requirements for potent insecticidal activity. mdpi.com The development of highly oxygenated eremophilane sesquiterpenes from natural sources also provides a blueprint for the targeted synthesis of this compound analogs with potentially enhanced bioactivities. nih.gov
Molecular Mechanisms of Biological Activity of Dihydronootkatone
Insect Repellency and Insecticidal Mechanisms
Dihydronootkatone exhibits pronounced insect repellent and insecticidal properties, which are attributed to its influence on the nervous system and its ability to elicit specific behavioral responses in arthropods.
The precise neurophysiological targets of this compound are still under investigation; however, research on its parent compound, nootkatone (B190431), and other related sesquiterpenoids provides strong indications of its likely mechanisms of action. A primary hypothesized target is the octopamine (B1677172) receptor system in insects. globalresearchonline.net Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in invertebrates, playing a crucial role in various physiological processes, including muscle contraction, learning, and memory. mdpi.comresearchgate.net It is suggested that compounds like nootkatone may act as antagonists at octopamine receptor sites, disrupting normal neurotransmission and leading to hyperactivity, paralysis, and ultimately death in susceptible insects. globalresearchonline.netgoogle.com
Another potential, though less certain, target is the enzyme acetylcholinesterase (AChE), which is essential for the termination of nerve impulses in the cholinergic synapses of insects. epa.gov While some studies have explored the effect of nootkatone on AChE, the results have been inconsistent, showing both slight inhibition and significant activation depending on the conditions and insect species. academicjournals.org The direct impact of this compound on AChE has not been extensively studied. It is plausible that this compound, like other essential oil components, may have a neurotoxic mode of action that involves interference with neuromodulators such as octopamine or GABA-gated chloride channels. frontiersin.orgresearchgate.net
This compound elicits strong behavioral responses in various insects, most notably in termites. Studies have demonstrated its potent repellent activity, causing insects to actively avoid treated areas. epa.govwalshmedicalmedia.comresearchgate.net This repellency is a key factor in its effectiveness as a protective agent for materials like wood.
Beyond simple repellency, this compound also acts as a feeding inhibitor and disrupts normal insect behaviors such as tunneling. In studies involving the Formosan subterranean termite (Coptotermes formosanus), exposure to this compound-treated sand significantly reduced food consumption and tunnel construction. epa.govwalshmedicalmedia.com Termites exposed to the compound exhibited abnormal feeding and digging behaviors, which persisted even after they were removed from the treated environment. epa.govwalshmedicalmedia.com This suggests a lasting physiological or neurological impact.
The following table summarizes the behavioral effects of this compound on Formosan subterranean termites as observed in a key study. epa.govwalshmedicalmedia.com
| Behavioral Response | Observed Effect of this compound | Concentration | Citation |
|---|---|---|---|
| Repellency | Significantly repelled termites at a lower threshold concentration than nootkatone. | 12.5 ppm | epa.govwalshmedicalmedia.com |
| Feeding Inhibition | Significantly reduced food consumption. | 100 ppm | epa.gov |
| Tunneling Disruption | Significantly reduced tunnel building. | 100 ppm | epa.gov |
| Survival | Significantly reduced termite survival after 12 days of exposure. | 100 ppm | epa.gov |
Comparative studies have shown that this compound exhibits superior insect repellent and toxic properties compared to its parent compound, nootkatone. The reduction of the 1,10-double bond in the nootkatone molecule to form 1,10-dihydronootkatone significantly enhances its biological activity against termites. researchgate.net Research indicates that this compound can be up to eight times more effective as a repellent than nootkatone. nih.gov
The increased efficacy of this compound is attributed to structural changes that likely improve its interaction with target sites in the insect's nervous system. Structure-activity relationship studies suggest that the ketone group at position 2 is essential for the repellent activity of these valencenoid derivatives. researchgate.net While the saturation of the 1,10-double bond enhances repellency, the isopropenyl group does not appear to be critical for binding to the receptor. researchgate.net
The following table provides a comparative overview of the toxicity and repellency of this compound and nootkatone against the Formosan subterranean termite. epa.govwalshmedicalmedia.comresearchgate.netnih.gov
| Compound | Acute Toxicity (vs. Termites) | Repellency Threshold (vs. Termites) | Relative Repellency Factor (vs. Nootkatone) | Citation |
|---|---|---|---|---|
| Nootkatone | Less toxic than its reduced derivatives. | 50 ppm | 1 | epa.govwalshmedicalmedia.comresearchgate.net |
| 1,10-Dihydronootkatone | More toxic than nootkatone. | 12.5 ppm | 8 | epa.govwalshmedicalmedia.comnih.gov |
Antimicrobial Properties and Associated Pathways
The antimicrobial properties of this compound are an area of emerging research. While specific studies on the antimicrobial mechanisms of this compound are limited, the activity of related sesquiterpenoids and other phenolic compounds suggests potential pathways. The general mechanism of action for many phenolic antimicrobial agents involves the disruption of the bacterial cell membrane. nih.govmdpi.com This can occur through hydrophobic interactions with the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death. nih.govmdpi.com
Furthermore, some sesquiterpenoids are known to inhibit bacterial enzyme activity or interfere with nucleic acid synthesis. mdpi.com For instance, the α-methylene-γ-lactone group present in some sesquiterpenoids can form covalent adducts with cellular protein targets. nih.gov Although this compound does not possess this specific functional group, its ketone structure may still allow for interactions with bacterial proteins. It is hypothesized that this compound may target cell wall components or specific metabolic pathways in Gram-positive bacteria, similar to its parent compound nootkatone. ufl.edu However, detailed molecular studies are required to elucidate the precise antimicrobial mechanisms of this compound.
Other Biological Activities and Their Molecular Basis (e.g., Antiprotozoal)
In addition to its insecticidal and potential antimicrobial effects, this compound has been associated with antiprotozoal activity. Research involving the microbial transformation of nootkatone has yielded derivatives, including 11,12-dihydroxy-11,12-dihydronootkatone and 12-hydroxy-11,12-dihydronootkatone, which have demonstrated significant antiprotozoal effects. The general mechanism of action of many antiprotozoal drugs involves the inhibition of essential metabolic pathways, such as folic acid synthesis, or direct damage to the parasite's DNA or cell membrane. walshmedicalmedia.compressbooks.pubfda.govnih.govuomus.edu.iq
While the exact molecular basis for the antiprotozoal activity of this compound itself is not yet fully understood, it is plausible that it interferes with the energy metabolism or cellular integrity of the protozoan parasite. walshmedicalmedia.com The structural modifications from nootkatone to its dihydrogenated forms appear to be crucial for this enhanced biological activity.
Cellular and Subcellular Interactions of this compound
The specific interactions of this compound at the cellular and subcellular levels are not well-documented. However, based on the behavior of other sesquiterpenoids, some inferences can be made. As a lipophilic molecule, this compound is expected to readily cross cell membranes. foodb.ca Sesquiterpenoids are typically synthesized in the cytosol of plant cells, suggesting a primary localization within this compartment. researchgate.net
Once inside a target cell, such as an insect neuron or a microbial cell, this compound likely interacts with various subcellular components. Its neurotoxic effects in insects point towards an interaction with membrane-bound proteins like ion channels or receptors in the nervous system. globalresearchonline.net In microbial cells, the primary interaction is likely with the cell membrane, leading to its disruption. mdpi.com It is also possible that this compound interacts with intracellular proteins, thereby inhibiting their function. The observation of black spots beneath the cuticle of termites treated with nootkatone derivatives suggests potential interference with epidermal cells or pigment production, indicating a direct cellular impact. lsu.edu Further research utilizing techniques such as fluorescent labeling and advanced microscopy is needed to visualize the subcellular distribution and specific molecular targets of this compound.
Advanced Analytical and Spectroscopic Characterization of Dihydronootkatone and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to isolating dihydronootkatone from complex matrices, such as essential oils or synthetic reaction mixtures, and for its precise quantification. Gas and liquid chromatography are the principal techniques utilized, each offering distinct advantages for the analysis of this sesquiterpenoid.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is routinely used to confirm the purity of synthesized or isolated this compound. google.com The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
For the analysis of sesquiterpenes, a common GC-MS setup involves a non-polar or medium-polarity capillary column, such as a DB-5 or HP-5MS (5% phenyl-methylpolysiloxane), which separates compounds based on their boiling points and polarity. Helium is typically used as the carrier gas. The temperature program is optimized to ensure resolution from related compounds, often starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280-300°C) to elute all components. The mass spectrometer, operating in electron ionization (EI) mode, provides fragmentation patterns that serve as a chemical fingerprint for this compound, allowing for its unambiguous identification by comparison to spectral libraries.
Table 1: Representative GC-MS Parameters for Sesquiterpenoid Analysis
| Parameter | Value |
|---|---|
| Column | Fused silica capillary (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temp. | 250°C |
| Oven Program | 60°C (hold 2 min), ramp 5°C/min to 280°C (hold 10 min) |
| MS Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-performance liquid chromatography (HPLC) and its advanced counterpart, ultra-high-performance liquid chromatography (UHPLC), are indispensable for the quantification and purification of this compound, particularly for less volatile derivatives or when thermal degradation is a concern.
Reverse-phase (RP) HPLC is the most common mode for analysis. A specific method for this compound involves a Newcrom R1 column, which is a specialized reverse-phase column. nih.gov The mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. nih.gov UHPLC systems, utilizing columns with smaller particle sizes (<2 µm), offer faster analysis times and improved resolution.
Detection is commonly achieved using a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD). CAD is a universal detector that can quantify any non-volatile and many semi-volatile compounds, providing a response that is independent of the analyte's chemical properties, which is advantageous for quantifying impurities or derivatives for which standards may not be available.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for LC-MS) |
| Detection | UV, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) |
| Application | Quantification, impurity profiling, preparative separation |
Advanced Separation Methods (e.g., Chiral Chromatography, Multi-dimensional Chromatography)
The presence of multiple chiral centers in the this compound molecule means it can exist as different stereoisomers. These isomers may possess distinct biological activities and sensory properties. Chiral chromatography is the primary technique for separating these enantiomers and diastereomers.
Chiral separations are most often performed using either gas or liquid chromatography equipped with a chiral stationary phase (CSP). For volatile sesquiterpenes, chiral GC is highly effective. CSPs based on derivatized cyclodextrins, such as beta-cyclodextrin phases (e.g., HP-chiral-20B), are widely used for the enantioselective separation of terpenes and their derivatives, including ketones. jmaterenvironsci.com These columns form transient diastereomeric complexes with the enantiomers, leading to differences in retention times and enabling their separation. gcms.czchromatographyonline.com
Multi-dimensional chromatography, such as two-dimensional gas chromatography (GCxGC), can be employed for analyzing this compound in highly complex samples like essential oils. This technique provides a significant increase in peak capacity and resolution by subjecting the effluent from one column to a second, orthogonal separation on a column with a different stationary phase.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are essential for the definitive structural confirmation of this compound and for assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)
NMR spectroscopy provides unparalleled insight into the molecular structure of this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, the complete chemical structure and stereochemistry can be determined. While specific experimental NMR data for this compound is not available in the cited literature, a representative dataset can be predicted based on its known structure and data from analogous sesquiterpenoid ketones.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. Key signals would include those for the methyl groups, methylene and methine protons of the decalin ring system, and protons associated with the isopropenyl group.
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon (C=O) of the ketone group, typically appearing around 200-215 ppm. Other characteristic signals include those for the olefinic carbons of the isopropenyl group and the aliphatic carbons of the fused ring system.
2D NMR: Two-dimensional techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting different fragments of the molecule and assigning quaternary carbons.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (isopropenyl) | ~1.7 | s |
| CH₃ (ring) | ~0.9 - 1.1 | d |
| CH₃ (ring) | ~1.0 - 1.2 | s |
| CH₂ (olefinic) | ~4.7 | m |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ketone) | ~212 |
| C (olefinic) | ~148 |
| CH₂ (olefinic) | ~110 |
| Quaternary C (ring junction) | ~40 - 50 |
Mass Spectrometry (MS) Techniques (e.g., HR-FAB-MS, EI-MS, LC-MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
Electron Ionization-Mass Spectrometry (EI-MS): Typically performed in a GC-MS system, EI is a "hard" ionization technique that causes extensive fragmentation. The mass spectrum of this compound (C₁₅H₂₄O, Molecular Weight: 220.35 g/mol ) would show a molecular ion peak (M⁺˙) at m/z 220. The fragmentation pattern is characteristic of sesquiterpenoids and includes losses of small neutral molecules and radical fragments, such as methyl (CH₃, loss of 15) and isopropenyl groups.
Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with HPLC or UHPLC, MS serves as a powerful detector. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods usually produce a protonated molecule [M+H]⁺ at m/z 221 for this compound. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). This generates specific fragment ions that are useful for structural confirmation and highly selective quantification in complex matrices.
High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Fast Atom Bombardment (HR-FAB-MS) or modern Orbitrap/FT-ICR MS provide highly accurate mass measurements (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, confirming the identity of this compound and distinguishing it from isobaric compounds.
Table 5: Key Ions in the Mass Spectrometry of this compound
| Technique | Ion Type | Expected m/z | Significance |
|---|---|---|---|
| EI-MS | Molecular Ion (M⁺˙) | 220 | Confirms molecular weight |
| EI-MS | Fragment Ion | Various | Structural fingerprint |
| ESI-MS | Protonated Molecule [M+H]⁺ | 221 | Molecular weight confirmation (soft ionization) |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups and fingerprinting the molecular structure of this compound. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrations that cause a change in the molecule's polarizability.
For a molecule like this compound, which possesses a bicyclic alkane framework, a ketone carbonyl group, and an exocyclic double bond, IR and Raman spectra will exhibit several characteristic bands. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a saturated six-membered ring ketone, this peak is typically observed in the 1725–1705 cm⁻¹ region.
The carbon-hydrogen (C-H) stretching vibrations appear in the 3000–2850 cm⁻¹ range for the sp³ hybridized carbons of the decalin ring system. The stretching vibration of the vinylic C-H bonds of the isopropenyl group is expected to appear at a slightly higher frequency, typically between 3100 and 3000 cm⁻¹. The carbon-carbon double bond (C=C) stretch of the isopropenyl group would result in a medium intensity band around 1680–1640 cm⁻¹ in both IR and Raman spectra.
The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex series of absorptions arising from C-H bending and C-C stretching vibrations. While difficult to assign individually, this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.
In Raman spectroscopy, the C=C double bond and the symmetric C-C stretching vibrations of the ring structure are often more intense compared to the polar C=O group. This complementarity makes the combined use of IR and Raman spectroscopy a robust approach for the structural confirmation of this compound and for distinguishing it from its derivatives, such as nootkatone (B190431) or tetrahydronootkatone, where the absence or modification of the C=C or C=O bonds would lead to significant and predictable spectral changes.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Alkenyl C-H | Stretching | 3100–3000 | 3100–3000 | Medium |
| Alkyl C-H | Stretching | 3000–2850 | 3000–2850 | Strong |
| Ketone C=O | Stretching | 1725–1705 | 1725–1705 | Strong (IR), Weak (Raman) |
| Alkene C=C | Stretching | 1680–1640 | 1680–1640 | Medium (IR), Strong (Raman) |
| Alkyl C-H | Bending | 1470–1350 | 1470–1350 | Medium-Strong |
Advanced Optical Spectroscopies
To investigate the three-dimensional structure and absolute configuration of chiral molecules like this compound, advanced chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Visible range, arising from electronic transitions within a chiral molecule. The resulting spectrum, a plot of Cotton effects (positive or negative peaks) versus wavelength, is highly sensitive to the stereochemistry of the molecule. For this compound, the n→π* electronic transition of the carbonyl chromophore is expected to produce a distinct Cotton effect. The sign and magnitude of this effect are directly related to the absolute configuration of the chiral centers in its vicinity. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT) for different possible stereoisomers, the absolute configuration can be unambiguously determined. acs.org This approach has been successfully applied to numerous sesquiterpenes to establish their stereochemistry for the first time. acs.org
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized IR radiation for vibrational transitions. VCD provides a much richer source of stereochemical information than ECD, as a molecule has many more vibrational transitions (3N-6) than electronic ones. A VCD spectrum provides a detailed and unique fingerprint of a molecule's absolute configuration and its conformational preferences in solution. rsc.org This technique has emerged as a reliable and versatile method for the unambiguous stereochemical assignment of complex natural products. rsc.org For terpenes with conformational flexibility, VCD, in conjunction with computational modeling, can identify the most stable conformers in solution and provide a definitive assignment of their absolute configuration. nih.gov
X-ray Crystallography for Absolute Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. purechemistry.org This technique relies on the diffraction of X-rays by a crystalline sample. By analyzing the diffraction pattern, a precise map of the electron density within the crystal is generated, revealing the exact spatial arrangement of every atom.
While obtaining a suitable single crystal of a natural product can be challenging, particularly if it is an oil, the structural information it provides is unparalleled. nih.govresearchgate.net For determining the absolute configuration of molecules containing only light atoms (C, H, O), the anomalous scattering of X-rays can be measured. mit.edu Modern techniques and detectors have made it possible to confidently determine the absolute configuration even when oxygen is the heaviest atom present. mit.edu
In cases where the parent compound, like this compound, is difficult to crystallize, a common strategy is to prepare a crystalline derivative. For instance, the absolute configuration of the structurally related sesquiterpenoid nootkatone was inferred by determining the crystal structure of a solid dibromo derivative. researchgate.net The rigid, well-defined structure of the derivative allowed for high-quality diffraction data and an unambiguous assignment of its stereocenters, which could then be chemically correlated back to the parent molecule. researchgate.net This approach remains a gold standard for the absolute structure elucidation of complex natural products.
Hyphenated Techniques and In Situ Analysis
Hyphenated Techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. These methods are essential for the analysis of this compound in complex mixtures, such as natural extracts or reaction media.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like sesquiterpenoids. In this method, the components of a mixture are separated in a gas chromatograph and then directly introduced into a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each component. GC-MS has been used to confirm the purity (>97%) of synthesized 1,10-dihydronootkatone and to identify nootkatone as a component in various extracts. lsu.eduresearchgate.net The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for positive identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is another powerful hyphenated technique. It is especially useful for analyzing less volatile compounds or for studying the metabolism of a compound in biological fluids. A sensitive and specific LC-MS/MS method was developed for the determination of nootkatone in rat plasma, enabling detailed pharmacokinetic studies. researchgate.netnih.gov This technique offers high selectivity and low limits of quantification, making it ideal for trace analysis. researchgate.netnih.gov
In Situ Analysis refers to the monitoring of a chemical reaction or process in real-time, directly within the reaction vessel, without the need for sampling. mt.com Spectroscopic techniques like FTIR, Raman, and Nuclear Magnetic Resonance (NMR) can be coupled with reaction vessels via fiber-optic probes. This allows for the continuous collection of data, providing insights into reaction kinetics, the formation of transient intermediates, and the optimization of reaction conditions. mt.comspectroscopyonline.com For example, the synthesis of this compound from nootkatone via catalytic hydrogenation could be monitored in situ using FTIR by observing the disappearance of the conjugated ketone band of nootkatone and the appearance of the saturated ketone band of the product. This real-time data allows for precise determination of the reaction endpoint and helps ensure process robustness and efficiency.
Computational and Theoretical Chemistry Studies of Dihydronootkatone
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, which apply the principles of quantum mechanics to molecular systems, are fundamental to predicting the intrinsic properties of a molecule. wikipedia.org Methods such as Density Functional Theory (DFT) and other ab initio approaches are used to determine the electronic structure of molecules, offering insights into their stability and reactivity. wikipedia.orgrsdjournal.org DFT, in particular, is a versatile method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org
The electronic structure of a molecule is a primary determinant of its chemical behavior. wikipedia.org Quantum chemical calculations can provide detailed information about molecular orbitals, charge distribution, and other electronic properties. nih.govarxiv.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO gap indicates the molecule's excitability and its tendency to participate in chemical reactions.
While specific peer-reviewed studies detailing a full quantum chemical analysis of dihydronootkatone's electronic structure are not prevalent in the public literature, its properties can be computed using established algorithms. These calculations predict key physicochemical descriptors derived from its electronic and spatial structure.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source (Computed by) |
|---|---|---|
| Molecular Weight | 220.35 g/mol | PubChem nih.govnih.gov |
| XLogP3 | 4.3 | XLogP3 3.0 nih.govnih.gov |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 nih.gov |
| Hydrogen Bond Acceptor Count | 1 | Cactvs 3.4.8.18 nih.gov |
| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 nih.gov |
| Exact Mass | 220.182715385 Da | PubChem 2.2 nih.gov |
| Topological Polar Surface Area | 17.1 Ų | Cactvs 3.4.8.18 nih.gov |
| Heavy Atom Count | 16 | PubChem nih.gov |
Stereochemistry, the three-dimensional arrangement of atoms, is critical to a molecule's function and properties. longdom.org this compound is a chiral molecule with multiple stereocenters, as reflected in its IUPAC name: (4R,4aS,6R,8aS)-4,4a-dimethyl-6-prop-1-en-2-yl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one. nih.gov This complex structure gives rise to numerous possible conformations.
Conformational analysis using computational methods can determine the relative energies of different spatial arrangements (conformers) of the molecule. longdom.orgwiley.com By identifying the lowest-energy conformers, researchers can understand the molecule's preferred shape, which influences its interactions with other molecules, such as biological receptors. Quantum chemical methods like DFT are employed to optimize the geometry of various conformers and calculate their relative stabilities. frontiersin.org This analysis is essential for understanding how the molecule's specific 3D structure relates to its biological or sensory properties. The stereospecificity of reactions involving related eremophilane (B1244597) sesquiterpenes has been noted, highlighting the importance of precise stereochemical control and analysis. datapdf.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.eduwikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a "computational microscope" that reveals detailed information about the dynamic behavior of molecules and their interactions. stanford.edunih.gov
For a molecule like this compound, MD simulations could be used to explore several aspects:
Solvation: How the molecule behaves in different solvents, such as water or ethanol, by modeling the non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) between the solute and solvent molecules.
Binding Dynamics: Simulating the interaction of this compound with a biological target, such as an olfactory receptor or an enzyme. protocols.io This can reveal the stability of the binding pose, the key intermolecular interactions responsible for binding, and how the molecule's conformation might change upon interaction. nih.gov
Material Properties: Understanding its behavior in bulk, which is relevant to its use in fragrance and flavor formulations.
While specific MD simulation studies focused solely on this compound are not widely published, the methodology is extensively used in related fields, such as drug discovery and materials science, to understand molecular-level dynamics. nih.govbienta.net
In Silico Modeling for Pathway Prediction and Enzyme Design
In silico modeling has become an indispensable tool for metabolic engineering and enzyme design. mdpi.com Computational approaches can be used to predict potential biosynthetic pathways for a target molecule or to redesign enzymes to improve their efficiency or alter their substrate specificity.
A pertinent example is the work on nootkatone (B190431), the direct precursor to this compound. Researchers have used in silico models to engineer enzymes for the production of nootkatone from its precursor, valencene (B1682129). google.com One study describes the creation of a crystal model structure for Stevia rebaudiana Kaurene Oxidase (SrKO) to facilitate the in silico testing of enzyme derivatives that could optimize the oxygenation of valencene. google.com This process involves:
Building a 3D model of the enzyme's active site.
Docking the substrate (e.g., valencene) into the active site to predict its binding orientation.
Performing virtual mutations of amino acid residues in the active site.
Evaluating how these mutations affect substrate binding and the catalytic reaction.
A similar theoretical workflow could be applied to this compound. For example, researchers could computationally screen libraries of known reductase enzymes to identify candidates capable of converting the double bond in nootkatone's A-ring. Subsequently, in silico enzyme design could be used to optimize a selected reductase for higher efficiency and stereoselectivity, leading to a more sustainable and targeted production method.
Theoretical Frameworks for Structure-Activity Relationship Elucidation
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between chemical information, encoded as molecular descriptors, and the observed activity. nih.govmdpi.com These models are powerful predictive tools in drug discovery and toxicology. nih.goveuropa.eu
For this compound and its analogs, SAR studies are particularly relevant for understanding their sensory properties (flavor, fragrance) and biological activities (e.g., insect repellency). While a specific QSAR model for this compound was not found, a study evaluating the repellent activity of eight structurally related valencenoid derivatives against Formosan subterranean termites provides a clear example of an SAR investigation. mdpi.com The study compared the activity of compounds like nootkatone, tetrahydronootkatone, and 1,10-dihydronootkatone, revealing how modifications to the core structure impact repellency. mdpi.com
Theoretical frameworks like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of a series of molecules with their activities. mdpi.com Such a framework could be used to build a predictive model for the flavor profile or insect-repellent properties of this compound analogs, guiding the design of new compounds with enhanced characteristics.
Table 2: Structure-Activity Relationship of Valencenoid Derivatives Against Termites
| Compound | Key Structural Feature | Reported Repellent Activity | Source |
|---|---|---|---|
| Nootkatone | Conjugated enone system | Active | mdpi.com |
| 1,10-dihydronootkatone | Saturated A-ring ketone | Active | mdpi.com |
| Tetrahydronootkatone | Saturated ketone, saturated isopropenyl | Active | mdpi.com |
| Isonootkatone (α-vetivone) | Isomeric form of nootkatone | Active | mdpi.com |
| Valencene | Hydrocarbon precursor | Active | mdpi.com |
Note: This table summarizes findings from a study evaluating repellent activity against Formosan subterranean termites, illustrating the application of SAR principles to compounds structurally related to this compound. mdpi.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Dihydronootkatone Analogues
Elucidation of Key Structural Features for Biological Efficacy
Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into which parts of a molecule, known as pharmacophores or toxophores, are essential for its biological effects. For dihydronootkatone analogues, SAR analyses have helped to identify the key molecular determinants of their repellency and toxicity against various arthropods.
Functional groups are specific arrangements of atoms within molecules that are responsible for their characteristic chemical reactions and biological activities. solubilityofthings.com In the context of this compound and its parent compound, nootkatone (B190431), the role of specific functional groups has been systematically investigated.
The ketone group at the C-2 position is considered essential for the repellent activity of this class of sesquiterpenoids. nih.gov Studies comparing the activity of nootkatone with its precursor, valencene (B1682129), which lacks the ketone group, found that valencene was the weakest repellent. nih.govscribd.com Furthermore, the reduction of the C-2 ketone in nootkatone to a hydroxyl group resulted in a significant decrease in repellent activity against the Formosan subterranean termite. nih.gov This highlights the critical role of the carbonyl moiety in the molecule's interaction with its biological target.
While specific studies on the effect of hydroxylations on the this compound skeleton are not extensively detailed in the reviewed literature, research on other natural products provides insight. For example, in coumarin (B35378) derivatives, the position of methoxy (B1213986) and hydroxy groups significantly alters termiticidal and antifeedant activity. researchgate.net This principle suggests that the addition of hydroxyl groups to the this compound structure would likely modulate its polarity, solubility, and hydrogen-bonding capacity, thereby influencing its biological efficacy.
| Compound | Key Functional Group Modification (from Nootkatone) | Impact on Repellent Activity vs. Termites | Reference |
|---|---|---|---|
| Valencene | C-2 Ketone absent | Significantly lower activity | nih.gov |
| Nootkatol (reduced Nootkatone) | C-2 Ketone reduced to Alcohol | Curtailed activity | nih.gov |
| 1,10-Dihydronootkatone | 1,10-double bond saturated | Stronger activity | nih.gov |
| 11,12-Dihydronootkatone | 11,12-double bond saturated | No significant difference | nih.gov |
The degree of saturation in the molecular structure of nootkatone analogues has a profound and direct impact on their biological activity. A clear trend has been established where an increase in the saturation of the molecule correlates with enhanced toxicity and repellency against termites. nih.govlsu.edu Specifically, 1,10-dihydronootkatone and the more saturated tetrahydronootkatone are not only more repellent than the parent nootkatone, but they also exhibit this repellency at a lower threshold concentration. nih.govlsu.edu The threshold for significant repellency for nootkatone was found to be 50 ppm, whereas for 1,10-dihydronootkatone and tetrahydronootkatone, it was only 12.5 ppm. nih.gov This enhancement suggests that a more saturated, and likely more flexible, ring system may allow for a better fit into the active site of a target receptor or enzyme.
| Compound | Degree of Saturation | Repellency Threshold vs. Termites (ppm) | Acute Toxicity vs. Termites | Reference |
|---|---|---|---|---|
| Nootkatone | Lowest | 50 | Lowest | nih.govlsu.edu |
| 1,10-Dihydronootkatone | Intermediate | 12.5 | Intermediate | nih.govlsu.edu |
| Tetrahydronootkatone | Highest | 12.5 | Highest | nih.govlsu.edu |
Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor in the biological activity of chiral molecules like this compound. ijpsjournal.comnih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.govsolubilityofthings.comnumberanalytics.com This stereoselectivity is evident in the nootkatone family. Studies comparing the mosquito repellent activity of naturally occurring (+)-nootkatone with its synthetic racemic mixture (an equal mix of both enantiomers) found that the pure (+)-enantiomer provided a significantly longer protection time. acs.orgacs.org This implies that one enantiomer is significantly more active than the other, fitting more effectively into the target site to elicit a repellent response.
The addition of various substituent groups to a parent molecule can dramatically alter its biological activity by modifying its steric, electronic, and hydrophobic properties. nih.govrsc.org While extensive research on a wide array of substituents directly on the this compound skeleton is limited, studies on related sesquiterpenoid analogues provide valuable SAR insights.
For instance, in related hydrindane-based structures, the removal of methyl groups was shown to have a negative effect on repellent activity, indicating these nonpolar groups are important for binding, likely through hydrophobic interactions. acs.org Conversely, extending a carbon chain or making significant alterations to the five-membered ring proved to be detrimental to the repellent effect. acs.org The introduction of polar functional groups, such as carboxylic acid derivatives, also led to a reduction in activity. acs.org However, a modest improvement in activity was observed with the addition of a diethyl amide moiety, a functional group also present in the well-known repellent DEET. acs.orgacs.org These findings suggest that a delicate balance of size, shape, and polarity is required for optimal activity.
Development of Predictive Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties and molecular descriptors. researchgate.net For insect repellents, QSAR models aim to correlate molecular features—such as electronic properties, hydrophobicity, and steric parameters—with repellent efficacy.
While specific, published QSAR models focusing exclusively on this compound analogues are not prominent in the literature, the framework for their development has been established through studies on other terpenoid repellents. researchgate.net Such models often employ electronic descriptors calculated using methods like Density Functional Theory (DFT) to quantify aspects of a molecule's structure. researchgate.net A QSAR analysis of other terpenoid derivatives revealed that factors like orbital energies (HOMO-1), molecular connectivity indices (Kier and Hall index), and charge distribution have significant effects on repellent activity. researchgate.net A predictive model for this compound analogues would likely incorporate similar descriptors, potentially providing a tool to rationally design new compounds with enhanced repellency and guide their synthesis.
Mechanistic Insights from SAR Analysis
SAR studies provide crucial clues about the potential mechanism of action of this compound and its analogues. The consistent finding that the C-2 ketone is essential for activity strongly suggests that this functional group acts as a key binding point, likely through a polar interaction such as hydrogen bonding with an amino acid residue in a receptor protein. nih.gov
Comparative SAR with Related Sesquiterpenoids
Comparing the activity of this compound with other structurally related sesquiterpenoids provides a broader understanding of the features required for repellency.
Nootkatone: As the parent compound, nootkatone is consistently less repellent and toxic to termites than 1,10-dihydronootkatone and tetrahydronootkatone. nih.govnih.gov This establishes a clear baseline and highlights the positive effect of saturating the 1,10-double bond.
Valencene: This precursor lacks the C-2 ketone and shows minimal repellent activity, reinforcing the indispensable role of the carbonyl group. nih.gov
Noreremophilanes and Nardoaristolone B: These compounds are structurally related to nootkatone but possess a hydrindane (a five-membered ring fused to a six-membered ring) skeleton instead of nootkatone's decalin (two fused six-membered rings) system. acs.orgacs.orgresearchgate.net SAR analysis of a library of these compounds revealed that some analogues with the hydrindane scaffold exhibited repellent activity against mosquitoes that was comparable or even superior to that of racemic nootkatone. acs.orgacs.org This suggests that the hydrindane skeleton is a viable, and potentially superior, scaffold for designing new repellents.
| Compound | Key Structural Feature | Relative Repellent Activity vs. Mosquitoes (Protection Time) | Reference |
|---|---|---|---|
| (+)-Nootkatone | Decalin skeleton, natural enantiomer | High (433 min at 0.5 mg/cm²) | acs.orgacs.org |
| rac-Nootkatone | Decalin skeleton, racemic mixture | Moderate (300 min at 0.5 mg/cm²) | acs.orgacs.org |
| Nardoaristolone B (racemic) | Hydrindane skeleton | Higher than rac-nootkatone | acs.orgacs.org |
| Compound 20 (Nardoaristolone analogue) | Hydrindane skeleton | High (~360 min at 0.5 mg/cm²) | acs.orgacs.org |
This comparative analysis demonstrates that while the core eremophilane (B1244597) structure is a validated starting point, modifications to the ring skeleton, the degree of saturation, and the stereochemistry can all be systematically tuned to optimize biological efficacy.
Ecological Roles and Environmental Applications of Dihydronootkatone
Role in Plant-Insect Interactions and Natural Defense Mechanisms
While dihydronootkatone itself is not typically stored in plants as a primary defense compound, its precursor, nootkatone (B190431), is a key component of the chemical defense arsenal (B13267) of several plant species. researchgate.netgoogle.com Plants have co-evolved with insects, developing a range of phytochemicals, or secondary metabolites, to deter herbivores. globalresearchonline.net Nootkatone, found in the essential oils of grapefruit, vetiver grass, and Alaska yellow cedar, exhibits repellent and toxic effects against various insects. researchgate.netgoogle.com The presence of such compounds is a classic example of a natural defense mechanism, protecting plants from phytophagous insects. globalresearchonline.net The study of these natural products, including their derivatives like this compound, provides valuable insights into the intricate chemical dialogues between plants and insects.
Sustainable Pest Management Strategies Utilizing this compound
The search for safer and more environmentally benign pest control solutions has led to a growing interest in botanical pesticides. researchgate.net this compound, along with its related compounds, presents a promising alternative to conventional synthetic pesticides, which are often associated with adverse environmental impacts and resistance in pest populations. globalresearchonline.netiosrjournals.org
Biopesticide Development and Efficacy in Agricultural Ecosystems
This compound is being explored for its potential as a biopesticide in agricultural settings. ontosight.aiacademicjournals.org Biopesticides derived from natural sources are often favored for their biodegradability and lower toxicity to non-target organisms. chemicals.gov.in Research into the insecticidal properties of essential oils and their constituents, including compounds structurally related to this compound, is a burgeoning field. researchgate.netacademicjournals.org The development of effective formulations is a key aspect of this research, aiming to enhance the stability and efficacy of these natural compounds for crop protection.
Repellency and Control of Arthropod Vectors (e.g., Termites, Mosquitoes, Ticks)
Extensive research has highlighted the potent repellent and toxic properties of this compound and its related compounds against a variety of arthropod vectors that pose significant threats to human health and infrastructure.
Termites: this compound has demonstrated significant efficacy against termites, particularly the Formosan subterranean termite (Coptotermes formosanus). google.comlsu.edu Studies have shown that it can act as a potent repellent, deterring termites at very low concentrations. google.com In laboratory assays, 1,10-dihydronootkatone was found to be a more effective repellent than its parent compound, nootkatone. lsu.eduresearchgate.net Research indicates that a concentration of 12.5 ppm of 1,10-dihydronootkatone is sufficient to significantly repel termites. lsu.eduresearchgate.net Furthermore, sand barrier assays have shown that at a concentration of 100 ppm, it can significantly reduce termite survival, tunneling, and food consumption. lsu.eduresearchgate.netoup.com This makes it a promising candidate for protecting wood and other cellulosic materials from termite damage. google.com
Mosquitoes: this compound and its structural relatives have also been identified as effective mosquito repellents. google.comacs.org Patents have been filed for the use of 1,10-dihydronootkatone as a repellent against mosquitoes, among other arthropods. researchgate.netiosrjournals.orgresearchgate.netccsenet.org The development of new, safer insect repellents is a global health priority, and compounds like this compound offer a promising avenue for research. acs.org
Ticks: Research has also pointed to the potential of this compound and related compounds in controlling tick populations. acs.orgpatentguru.com Nootkatone has been shown to be effective against various tick species, and its derivatives are expected to have similar or enhanced activity. acs.orgresearchgate.net The development of formulations containing these compounds could lead to new tools for managing tick-borne diseases. researchgate.net
Table 1: Repellency and Toxicity of this compound and Related Compounds Against Arthropod Vectors
| Compound | Arthropod Vector | Finding | Concentration | Source |
|---|---|---|---|---|
| 1,10-Dihydronootkatone | Formosan Subterranean Termite (Coptotermes formosanus) | Effective Repellent | 12.5 µg/ml | google.com |
| 1,10-Dihydronootkatone | Formosan Subterranean Termite (Coptotermes formosanus) | Significant reduction in survival, tunneling, and food consumption | 100 ppm | lsu.eduresearchgate.net |
| Tetrahydronootkatone | Formosan Subterranean Termite (Coptotermes formosanus) | Effective Repellent | 2 µg/ml | google.com |
| Tetrahydronootkatone | Mosquitoes | Effective Repellent | 5% | google.com |
Environmental Fate and Biodegradation Studies
A significant advantage of botanical pesticides is their tendency to be less persistent in the environment compared to many synthetic alternatives. globalresearchonline.net While specific, detailed studies on the environmental fate and biodegradation of this compound are not extensively available in the provided search results, general principles for natural products can be applied. Essential oil components are generally volatile and biodegradable. globalresearchonline.net One safety data sheet indicates that this compound is not considered harmful to aquatic organisms or expected to cause long-term adverse effects in the environment, with no additional information available on its persistence, degradability, or bioaccumulative potential. synerzine.com Further research is needed to fully characterize its behavior in soil and aquatic systems to complete a comprehensive environmental risk assessment. researchgate.net
Impact on Non-Target Organisms within Ecosystems
A crucial aspect of sustainable pest management is minimizing harm to non-target organisms, which play vital roles in maintaining ecosystem health. google.comsare.org Botanical pesticides are often perceived as having a lower impact on non-target species. globalresearchonline.netccsenet.org Nootkatone, the precursor to this compound, is considered non-toxic to humans and other mammals and is even used as a flavoring and fragrance ingredient. google.comgoogle.com It is also reported to have no impact on beneficial insects like bees and butterflies. globalresearchonline.net While specific toxicological data for this compound on a wide range of non-target organisms is limited in the search results, the general safety profile of nootkatone suggests a potentially favorable outcome. However, comprehensive studies are necessary to confirm its safety for various non-target aquatic and terrestrial organisms to ensure its use does not disrupt ecological balance. nih.govsciencepublishinggroup.com
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Dihydronootkatone in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For GC-MS, optimize column selection (e.g., DB-5MS) and ionization parameters (electron impact mode at 70 eV) to distinguish this compound from structurally similar terpenoids. In HPLC, reverse-phase C18 columns with UV detection at 230–240 nm are effective, but matrix interference in plant extracts may require solid-phase extraction (SPE) pre-treatment .
Q. How can this compound be synthesized from nootkatone, and what are the critical reaction parameters?
- Methodological Answer : Catalytic hydrogenation using palladium-on-carbon (Pd/C) under H₂ pressure (1–3 atm) in ethanol at 25–40°C is common. Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-reduction. Key parameters include catalyst loading (5–10 wt%), solvent purity, and inert atmosphere maintenance to prevent byproduct formation .
Q. What spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D-COSY) to assign stereochemistry, particularly at C2 and C3 positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (-OH) groups, while high-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₅H₂₄O). Cross-validate with reference spectra from authenticated samples .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls, and exposure times) to minimize variability. Conduct dose-response curves (IC₅₀/EC₅₀) with triplicate replicates and include positive controls (e.g., quercetin for antioxidant assays). Use meta-analysis to identify confounding factors, such as impurities in test samples or differences in extraction protocols .
Q. How can computational modeling predict this compound’s interactions with metabolic pathways?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to simulate binding affinities with cytochrome P450 enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal stability assays. Use quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., logP, polar surface area) with observed pharmacokinetic properties .
Q. What are the challenges in optimizing this compound’s enantiomeric purity for pharmacological studies?
- Methodological Answer : Chiral separation via chiral stationary phase HPLC (e.g., Chiralpak IA) is critical. Optimize mobile phase composition (hexane:isopropanol ratios) and temperature. Confirm enantiopurity using circular dichroism (CD) spectroscopy. Note that minor impurities (<1%) can significantly skew in vivo toxicity results .
Q. How do extraction methodologies impact the yield and bioactivity of Dihydronapthecateone from natural sources?
- Methodological Answer : Compare Soxhlet extraction (non-polar solvents like hexane) vs. supercritical CO₂ extraction (40°C, 250 bar). Soxhlet provides higher yields but may degrade heat-sensitive compounds. Quantify bioactivity differences using antioxidant (DPPH assay) and anti-inflammatory (COX-2 inhibition) models. Statistical tools like ANOVA with post-hoc Tukey tests are essential for significance determination .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in vitro?
- Methodological Answer : Use nonlinear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply the Hill equation for sigmoidal dose-response curves. Report 95% confidence intervals and use Kolmogorov-Smirnov tests to assess normality. For reproducibility, adhere to MIAME or ARRIVE guidelines for data reporting .
Q. How can researchers address batch-to-batch variability in this compound samples?
- Methodological Answer : Implement quality control (QC) protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
